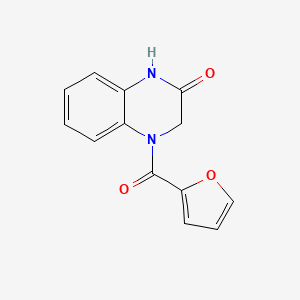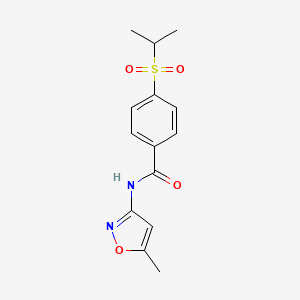
4-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one
概要
説明
Furan-2-carbonyl compounds are a class of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . These compounds are often used as building blocks in the synthesis of various complex molecules due to their reactivity .
Synthesis Analysis
The synthesis of furan-2-carbonyl compounds often involves the reaction of furan with other reagents. For example, furan-2-carbonyl isothiocyanate can react with a variety of aliphatic and aromatic nitrogen nucleophiles to form a new series of heterocycles .Chemical Reactions Analysis
Furan-2-carbonyl compounds can participate in a variety of chemical reactions. For instance, furan-2-carbonyl isothiocyanate can undergo addition-cyclization reactions with nitrogen nucleophiles to form novel azines and azoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one” would depend on its specific structure. Furan-2-carbonyl compounds generally have properties typical of aromatic compounds .Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been found to target the werner (wrn) helicase . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
This inhibition could lead to an accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .
Biochemical Pathways
Given its potential role as a wrn helicase inhibitor, it can be inferred that it may affect pathways related to dna repair and replication . This could include pathways such as base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) .
Result of Action
Based on the potential role of similar compounds as wrn helicase inhibitors, it can be inferred that the compound may lead to an accumulation of dna damage and replication stress, promoting the rapid growth of tumor cells .
生化学分析
Biochemical Properties
4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, exhibiting inhibitory effects . These interactions are significant as they can influence the activity of these enzymes, which are involved in neurotransmission and other essential physiological processes. The nature of these interactions often involves the binding of the compound to the active sites of the enzymes, leading to inhibition of their catalytic activity.
Cellular Effects
The effects of 4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the proliferation and differentiation of certain cell types, potentially through its interactions with specific signaling molecules and transcription factors. Additionally, 4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one may alter metabolic pathways within cells, impacting the overall cellular energy balance and metabolic flux.
Molecular Mechanism
At the molecular level, 4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound’s inhibitory effect on acetylcholinesterase and butyrylcholinesterase is due to its ability to bind to the active sites of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine, respectively. Additionally, 4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, the compound may undergo chemical degradation, which can influence its efficacy and potency. Studies have shown that the stability of 4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one can be affected by various factors, including temperature, pH, and the presence of other reactive species. Long-term exposure to the compound in in vitro or in vivo settings may lead to cumulative effects on cellular function, such as altered gene expression profiles and metabolic changes.
Dosage Effects in Animal Models
In animal models, the effects of 4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one vary with different dosages . At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function or neuroprotection, due to its inhibitory action on acetylcholinesterase and butyrylcholinesterase. At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity or hepatotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic transformations can influence the compound’s activity, bioavailability, and excretion. Additionally, 4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one may affect metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters or binding proteins. Once inside the cells, 4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one may localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its physicochemical properties and interactions with intracellular proteins.
Subcellular Localization
The subcellular localization of 4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one can significantly impact its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, localization to the mitochondria may enable the compound to influence mitochondrial function and energy metabolism, while nuclear localization may allow it to modulate gene expression by interacting with transcription factors or other nuclear proteins.
特性
IUPAC Name |
4-(furan-2-carbonyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-12-8-15(13(17)11-6-3-7-18-11)10-5-2-1-4-9(10)14-12/h1-7H,8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLBWXVMZIFVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901216499 | |
| Record name | 4-(2-Furanylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901216499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148858-05-3 | |
| Record name | 4-(2-Furanylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148858-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Furanylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901216499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-dimethyl-8-[3-(2-methylpropoxy)phenyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418290.png)
![8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418291.png)

![9-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418303.png)
![8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6418317.png)
![9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418325.png)
![ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6418327.png)
![9-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418334.png)


![methyl N-[(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]carbamate](/img/structure/B6418360.png)
![5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B6418364.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B6418377.png)
![1-(4-methylphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6418382.png)
